molecular formula C10H21ClN2O2S B3296090 2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 89151-43-9

2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B3296090
CAS No.: 89151-43-9
M. Wt: 268.8 g/mol
InChI Key: LDFWSQQHQVQDEZ-UHFFFAOYSA-N
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Description

The compound comprises a thiazolidine-1,1-dione scaffold linked to a piperidin-4-yl group via an ethyl chain, with a hydrochloride salt improving solubility. Such derivatives are often utilized as building blocks in medicinal chemistry for targeting metabolic or inflammatory pathways, as suggested by related FFAR1/FFAR4 modulators .

Properties

IUPAC Name

2-(2-piperidin-4-ylethyl)-1,2-thiazolidine 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.ClH/c13-15(14)9-1-7-12(15)8-4-10-2-5-11-6-3-10;/h10-11H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFWSQQHQVQDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride (CAS Number: 89151-54-2) is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H20N2O2S
  • Molecular Weight : 232.35 g/mol
  • IUPAC Name : 2-(2-piperidin-4-ylethyl)-1,2-thiazolidine 1,1-dioxide
  • Appearance : White to off-white powder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Anticancer Activity : The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Effects : It has shown efficacy against various bacterial strains, suggesting possible applications in treating infections.

Biological Activity Data

Activity Type Description References
AnticancerInduces apoptosis in breast cancer cells without affecting normal cells. ,
AntimicrobialEffective against Mycobacterium tuberculosis with MIC values ranging from 0.078 to 0.283 µM.
Anti-inflammatoryExhibits anti-inflammatory properties by modulating cytokine levels.
AntidiabeticPotential use in managing diabetes through PPAR-gamma activation. ,

Anticancer Studies

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. In vitro experiments demonstrated significant inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) with minimal cytotoxicity towards normal cells. The mechanism involved the downregulation of anti-apoptotic proteins (Bcl-2 family) and upregulation of pro-apoptotic proteins (Bak, Bax) .

Antimicrobial Research

In another study focusing on tuberculosis, derivatives based on thiazolidine structures were synthesized and tested for their antimicrobial activity against Mycobacterium tuberculosis strains. The results indicated that certain derivatives exhibited potent activity with synergistic effects when combined with first-line TB drugs like isoniazid and rifampicin .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Optimization : highlights the role of thiazolidine-1,1-dione derivatives as dual-acting FFAR1/FFAR4 modulators, where structural modifications (e.g., substituent positioning) critically influence efficacy .
  • Synthetic Accessibility : HPLC purification (as in ) is commonly required for these compounds due to complex synthesis pathways.
  • Biological Relevance: The aminopyridinyl analog’s low LogP and high TPSA (84.67 Ų, ) suggest suitability for central nervous system targets, though further ADMET studies are needed.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology:

  • Stepwise synthesis: Focus on reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to minimize side reactions. For example, piperidine derivatives often require anhydrous conditions and inert atmospheres to prevent decomposition .
  • Purification: Use column chromatography with gradients (e.g., 5–30% methanol in dichloromethane) or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Yield optimization: Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of alkylating agents) and reaction time (12–24 hrs) based on real-time TLC or LC-MS tracking .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology:

  • Structural confirmation: Combine 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) to resolve peaks for the piperidine ring (δ 2.5–3.5 ppm) and thiazolidine-dione moiety (δ 4.0–4.5 ppm). Mass spectrometry (ESI+) should confirm the molecular ion [M+H]+^+ .
  • Purity assessment: Use HPLC with UV detection (λ = 254 nm) and ICP-MS to verify absence of heavy metal contaminants from catalysts .
  • Salt quantification: Titrate with 0.1M NaOH to determine HCl content via potentiometric endpoint detection .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Methodology:

  • Stability studies: Store aliquots at -20°C (desiccated), 4°C, and 25°C/60% RH. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 weeks). Use LC-MS to identify degradation products (e.g., hydrolysis of the thiazolidine-dione ring) .
  • Kinetic analysis: Apply Arrhenius equations to predict shelf life. For example, if t90t_{90} (time to 90% potency) is >24 months at -20°C, the compound is suitable for long-term storage .
  • Light sensitivity: Expose to UV (365 nm) and visible light; quantify photodegradation using spectrophotometric absorbance shifts .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodology:

  • Dose-response normalization: Account for batch-to-batch variability in hydrochloride salt solubility by pre-dissolving in DMSO (≤0.1% final concentration) and verifying stock concentrations via UV-Vis .
  • Cell line validation: Use orthogonal assays (e.g., fluorescence-based vs. luminescence) in HEK293 and HepG2 cells to confirm target engagement. Cross-reference with siRNA knockdown studies to rule off-target effects .
  • Data reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum content, passage number) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodology:

  • ADME prediction: Use Schrödinger’s QikProp or MOE to calculate logP (target ≤3), polar surface area (<90 Ų), and P-glycoprotein efflux ratios. Prioritize analogs with >30% oral bioavailability in rat models .
  • Docking studies: Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. Modify the piperidine N-substituent to reduce first-pass metabolism .
  • Free-energy perturbation (FEP): Quantify binding affinity changes for thiazolidine-dione derivatives targeting enzymes like AMPK or PPARγ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 2
2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.